REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[NH2:8][C:9]1[CH:10]=[C:11]([B:15]([OH:17])[OH:16])[CH:12]=[CH:13][CH:14]=1.O>N1C=CC=CC=1>[OH:16][B:15]([OH:17])[C:11]1[CH:10]=[C:9]([NH:8][C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5])[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The product is then concentrated on a rotary evaporator at 85°-90° C
|
Type
|
TEMPERATURE
|
Details
|
The resulting aqueous solution is Frozen in a dry-ice-acetone-slurry
|
Type
|
WAIT
|
Details
|
lyophilized overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISSOLUTION
|
Details
|
The lyophilized product is dissolved in water (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
The acidified solution is cooled in an ice bath for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
The precipitate is recrystallized
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried overnight in vacuo over NaOH pellets
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OB(C=1C=C(C=CC1)NC(CCC(=O)O)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |